molecular formula C15H20N2O5S B12135859 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B12135859
M. Wt: 340.4 g/mol
InChI Key: AOULESHQUACDDV-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a 3,5-dimethylisoxazole-sulfonamide core. This compound is of interest in medicinal chemistry due to the structural synergy between the methoxy-substituted aromatic system, which is common in bioactive molecules (e.g., vasodilators, antipsychotics), and the sulfonamide group, known for enhancing solubility and binding affinity.

Properties

Molecular Formula

C15H20N2O5S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C15H20N2O5S/c1-10-15(11(2)22-17-10)23(18,19)16-8-7-12-5-6-13(20-3)14(9-12)21-4/h5-6,9,16H,7-8H2,1-4H3

InChI Key

AOULESHQUACDDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a nucleophile.

    Introduction of the Sulfonamide Group: The sulfonamide group is added via a sulfonation reaction, typically using sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide and related compounds:

Compound Name Molecular Formula Key Structural Features Synthetic Yield Physical Properties Bioactivity (IC₅₀) References
This compound C₁₅H₂₁N₂O₅S 3,5-Dimethylisoxazole sulfonamide; 3,4-dimethoxyphenethylamine chain Not reported Not reported Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ Benzamide core; 3,4-dimethoxyphenethylamine chain 80% Melting point: 90°C Not reported
USP Verapamil Related Compound B RS C₂₆H₃₆N₂O₄·HCl Benzeneacetonitrile core; dual 3,4-dimethoxyphenyl groups; isopropyl substituent Not reported Molecular weight: 477.05 (hydrochloride) Not reported
[2-(3,4-Dimethoxyphenyl)ethyl]azanium chloride dihydrate C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O Carbamoyl-propyl chain; dihydrate crystalline form Not reported Monoclinic crystal system (a=21.977 Å, Z=4) Not reported
N-cyclohexyl-2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]propanamide C₂₆H₃₈N₆O₄ Tetrazole ring; 3,4-dimethoxyphenyl group; cyclohexylamide Not reported Not reported IC₅₀ = 200 nM

Key Comparison Points

Structural Complexity: The target compound’s isoxazole-sulfonamide core distinguishes it from benzamide (Rip-B) and tetrazole-based analogs. USP Verapamil Related Compound B RS exhibits greater structural complexity with dual 3,4-dimethoxyphenyl groups and a nitrile moiety, likely influencing its pharmacokinetic profile .

Synthetic Accessibility :

  • Rip-B demonstrates high synthetic efficiency (80% yield) via a straightforward reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine . Similar data for the target compound are unavailable, but sulfonamide synthesis typically involves sulfonyl chloride intermediates, which may require stringent conditions.

Physical Properties: Crystalline analogs like the azanium chloride dihydrate () exhibit stable monoclinic structures, suggesting that methoxy-substituted phenethylamine derivatives can form pharmaceutically viable salts or hydrates. The target compound’s solubility and crystallinity remain uncharacterized .

The 3,4-dimethoxyphenyl group may contribute to membrane permeability and CNS activity .

Research Implications and Gaps

  • Pharmacological Profiling: The target compound’s sulfonamide-isoxazole core warrants evaluation for carbonic anhydrase or cyclooxygenase inhibition, given the known roles of sulfonamides in these targets.
  • Synthetic Optimization : Comparative analysis with Rip-B’s high-yield synthesis suggests opportunities to streamline the target’s production.
  • Crystallographic Studies : Insights from the azanium chloride dihydrate’s crystal structure could guide salt or co-crystal formulation to enhance stability .

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